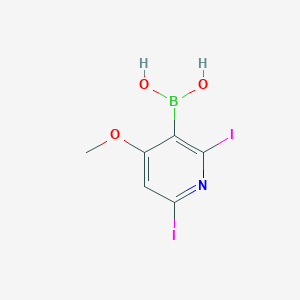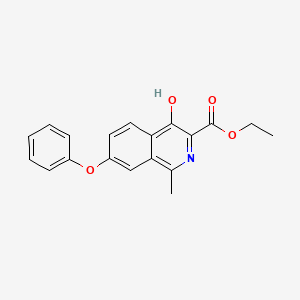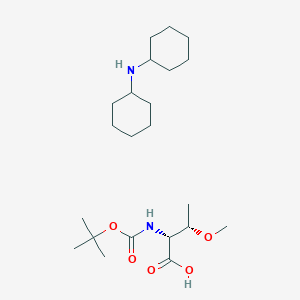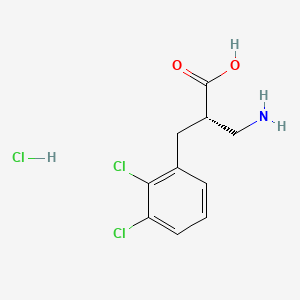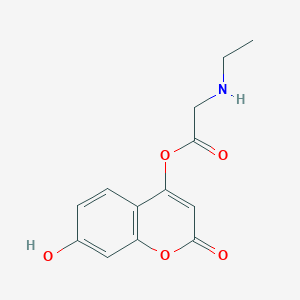![molecular formula C8H12ClN3O2S B14049631 2-Methanesulfonyl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine HCl](/img/structure/B14049631.png)
2-Methanesulfonyl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine HCl
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Methanesulfonyl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine hydrochloride is a heterocyclic compound with the molecular formula C8H12ClN3O2S. It is known for its potential applications in various fields, including medicinal chemistry and biological research. This compound is characterized by its unique structure, which includes a pyrido[3,4-d]pyrimidine core with a methanesulfonyl group attached.
Preparation Methods
The synthesis of 2-Methanesulfonyl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine hydrochloride typically involves the condensation of appropriate starting materials under specific reaction conditions. One common method involves the reaction of ethyl 1-benzyl-3-oxopiperidine-4-carboxylate with pyridyl carboxamidines, followed by subsequent reactions with trifluoromethanesulfonic anhydride and secondary amines . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production.
Chemical Reactions Analysis
2-Methanesulfonyl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the methanesulfonyl group to a methyl group.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the methanesulfonyl group. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like amines. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
2-Methanesulfonyl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine hydrochloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Industry: It may be used in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 2-Methanesulfonyl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine hydrochloride involves its interaction with molecular targets such as mTOR kinase and PI3 kinase. By inhibiting these enzymes, the compound can modulate various cellular pathways involved in cell growth, proliferation, and survival . The exact molecular interactions and pathways are still under investigation.
Comparison with Similar Compounds
2-Methanesulfonyl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine hydrochloride can be compared with other similar compounds, such as:
- 7-Benzyl-2,4-dichloro-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine
- 2-Pyridyl-substituted derivatives of 7-benzyl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine These compounds share a similar pyrido[3,4-d]pyrimidine core but differ in their substituents, which can lead to variations in their chemical properties and biological activities. The uniqueness of 2-Methanesulfonyl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine hydrochloride lies in its methanesulfonyl group, which imparts specific reactivity and potential biological activity.
Properties
Molecular Formula |
C8H12ClN3O2S |
|---|---|
Molecular Weight |
249.72 g/mol |
IUPAC Name |
2-methylsulfonyl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine;hydrochloride |
InChI |
InChI=1S/C8H11N3O2S.ClH/c1-14(12,13)8-10-4-6-2-3-9-5-7(6)11-8;/h4,9H,2-3,5H2,1H3;1H |
InChI Key |
WSYDENUMWOKFQD-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)C1=NC=C2CCNCC2=N1.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




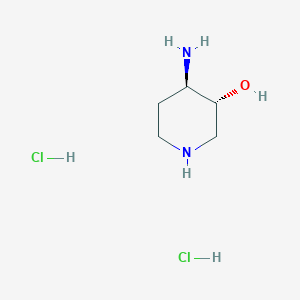


![(4-Fluoro-1H-pyrrolo[2,3-b]pyridin-5-yl)methanol](/img/structure/B14049582.png)

